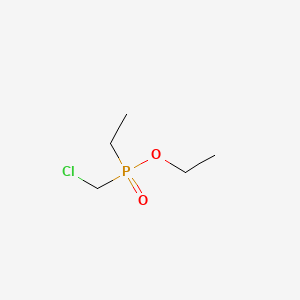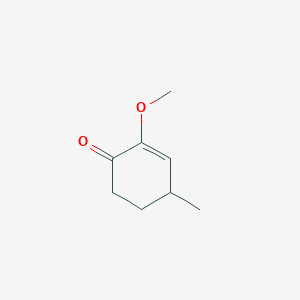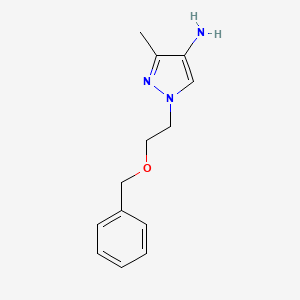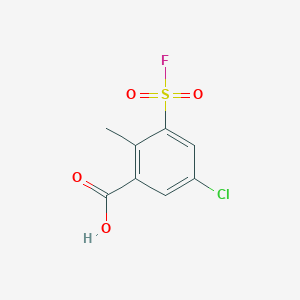
Ethyl (chloromethylethyl phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (chloromethylethyl phosphinate) is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (chloromethylethyl phosphinate) typically involves the reaction of ethyl phosphinate with chloromethyl ethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (chloromethylethyl phosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (chloromethylethyl phosphinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (chloromethylethyl phosphinate) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The phosphinate group can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparaison Avec Des Composés Similaires
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Comparison: Ethyl (chloromethylethyl phosphinate) is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to ethyl phosphinate and methyl phosphinate, it has a higher reactivity in substitution reactions due to the presence of the chloromethyl group. Phenyl phosphinate, on the other hand, has different electronic properties due to the aromatic ring, making it less reactive in certain reactions .
Propriétés
Numéro CAS |
24327-58-0 |
|---|---|
Formule moléculaire |
C5H12ClO2P |
Poids moléculaire |
170.57 g/mol |
Nom IUPAC |
1-[chloromethyl(ethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H12ClO2P/c1-3-8-9(7,4-2)5-6/h3-5H2,1-2H3 |
Clé InChI |
GUIXKMXXWADAJM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)

![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)



![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
